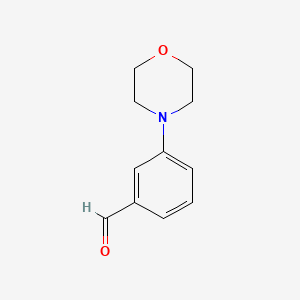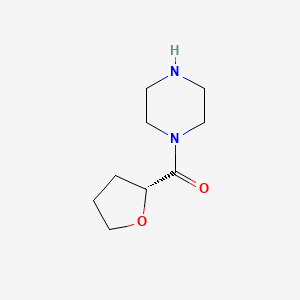![molecular formula C12H7F3O2 B1352405 5-[4-(トリフルオロメチル)フェニル]フラン-2-カルバルデヒド CAS No. 55377-77-0](/img/structure/B1352405.png)
5-[4-(トリフルオロメチル)フェニル]フラン-2-カルバルデヒド
概要
説明
5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H7F3O2 It is characterized by the presence of a furan ring substituted with a trifluoromethylphenyl group and an aldehyde functional group
科学的研究の応用
5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where 5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is synthesized by reacting 5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing active methyl or methylene groups, such as malononitrile or methyl 2-cyanoacetate . Basic catalysts like sodium methoxide, potassium acetate, or piperidine are often used to facilitate this reaction .
Industrial Production Methods
In industrial settings, the production of 5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of efficient catalysts. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 5-[4-(Trifluoromethyl)phenyl]furan-2-carboxylic acid.
Reduction: Formation of 5-[4-(Trifluoromethyl)phenyl]furan-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
類似化合物との比較
Similar Compounds
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: Similar structure but with the trifluoromethyl group at a different position on the phenyl ring.
5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: Another positional isomer with the trifluoromethyl group at the ortho position.
Uniqueness
5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The para-substitution of the trifluoromethyl group can lead to distinct electronic and steric effects compared to its isomers, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYRAXYANHWDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


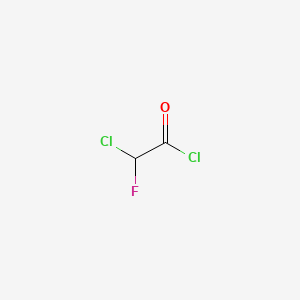
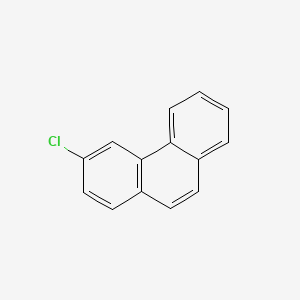
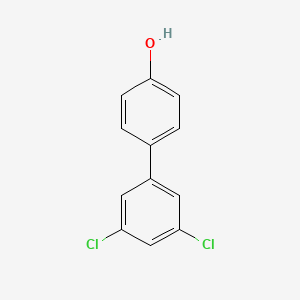
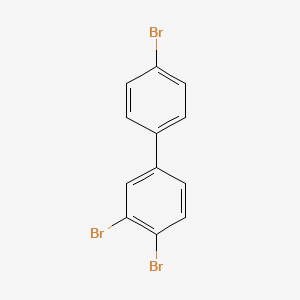
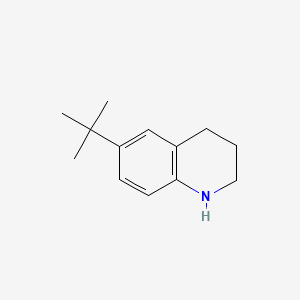
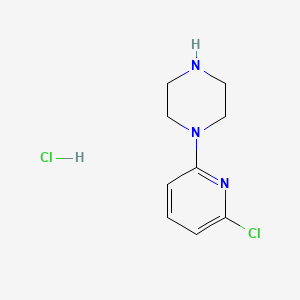
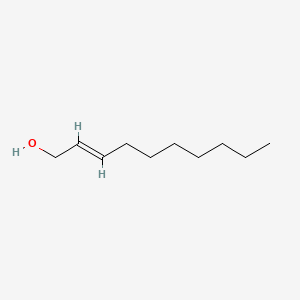
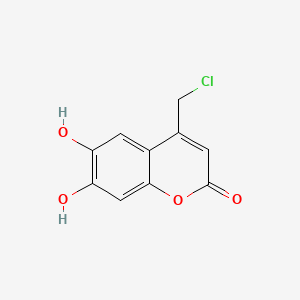
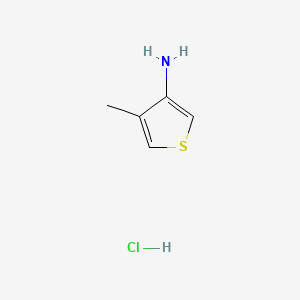
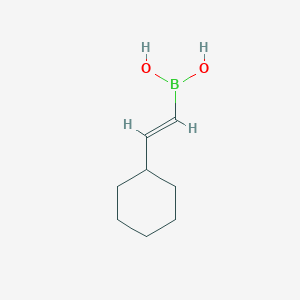
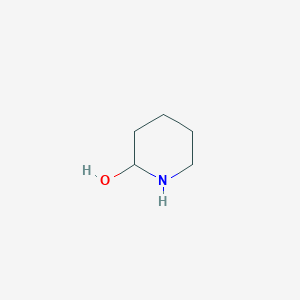
![N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B1352360.png)
